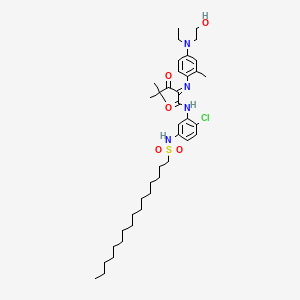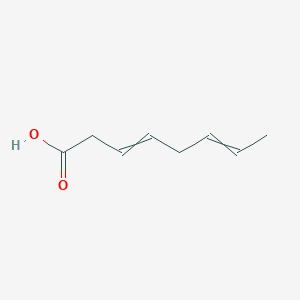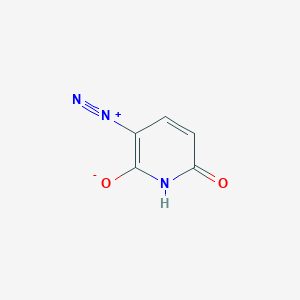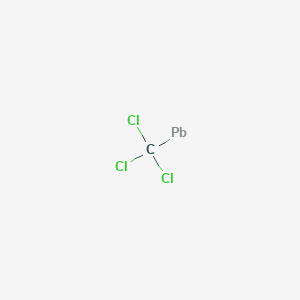![molecular formula C12H12N2O2 B14467026 6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 72710-67-9](/img/structure/B14467026.png)
6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is a tricyclic quinazoline alkaloid. This compound features a six-membered ring annelated to a quinazoline ring and has been isolated from the plant Mackinlaya subulata . It is known for its pronounced biological activities, including anti-inflammatory, antimicrobial, anti-depressant, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one involves multiple steps, typically starting from simpler organic molecules. One common route involves the cyclization of appropriate precursors under specific conditions to form the tricyclic structure. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the specific synthetic pathway chosen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activities make it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with various molecular targets and pathways. Its anti-inflammatory activity, for example, may be due to its ability to inhibit specific enzymes or signaling pathways involved in the inflammatory response. Similarly, its antimicrobial activity could result from disrupting bacterial cell walls or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: This compound lacks the hydroxyl group at the 6-position, which may affect its biological activity and chemical reactivity.
6-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: The presence of a methyl group instead of a hydroxyl group can lead to different physical and chemical properties.
Uniqueness
The presence of the hydroxyl group in 6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one makes it unique compared to its analogs. This functional group can participate in hydrogen bonding, potentially enhancing its biological activity and solubility .
Properties
CAS No. |
72710-67-9 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-hydroxy-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H12N2O2/c15-10-6-3-7-14-11(10)13-9-5-2-1-4-8(9)12(14)16/h1-2,4-5,10,15H,3,6-7H2 |
InChI Key |
QGRRRLKZBGRRCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC3=CC=CC=C3C(=O)N2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
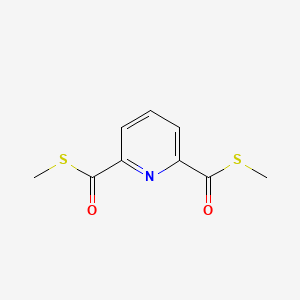
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)

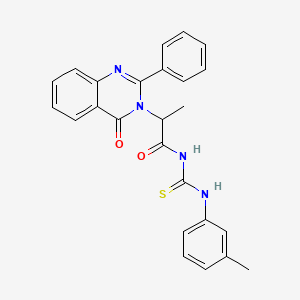
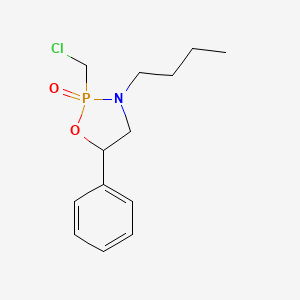
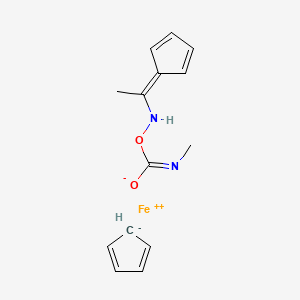
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
